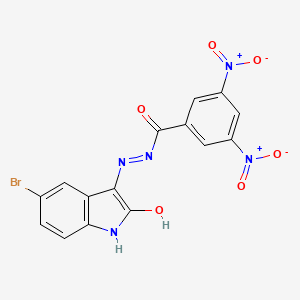

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide is a synthetic organic compound characterized by its unique structure, which includes a brominated oxoindoline moiety and a dinitrobenzohydrazide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide typically involves a multi-step process. One common method starts with the bromination of oxoindoline to form 5-bromo-2-oxoindoline. This intermediate is then reacted with 3,5-dinitrobenzohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines, altering the compound’s properties.

Substitution: Halogen atoms, such as bromine, can be substituted with other groups to create derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can produce a variety of functionalized compounds.

Applications De Recherche Scientifique

(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: The compound may serve as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-2-(5-bromo-2-oxoindolin-3-ylidene)-2-cyanoacetic acid: Another compound with a brominated oxoindoline moiety, used in similar research applications.

(E)-8-(2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione:

Uniqueness

(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide is unique due to its combination of a brominated oxoindoline and a dinitrobenzohydrazide group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.

Activité Biologique

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the synthesis, characterization, and biological evaluations of this compound, focusing on its anti-inflammatory, cytotoxic, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H11BrN4O5, with a molecular weight of 404.18 g/mol. The structure features a 2-oxoindoline moiety conjugated with a dinitrobenzohydrazide group, which is believed to contribute to its biological activities.

Synthesis

The synthesis typically involves the condensation reaction of 5-bromo-2-oxoindoline with 3,5-dinitrobenzohydrazide under acidic conditions. The reaction can be monitored using thin-layer chromatography (TLC), and the product can be purified through recrystallization from suitable solvents.

Anti-inflammatory Activity

Several studies have reported on the anti-inflammatory properties of compounds related to this compound. For instance:

- Inhibition of BSA Denaturation : The compound demonstrated significant inhibition of bovine serum albumin (BSA) denaturation in vitro, suggesting potential anti-inflammatory effects by stabilizing proteins under stress conditions .

- Cytokine Modulation : It has been shown to modulate levels of pro-inflammatory cytokines in cell cultures, indicating its role in inflammatory pathways.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines:

- Cell Viability Assays : MTT assays revealed that this compound exhibits dose-dependent cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism of Action : Preliminary studies suggest that the compound induces apoptosis through the intrinsic pathway, evidenced by increased levels of caspases and changes in mitochondrial membrane potential.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been tested against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound showed promising antibacterial activity with MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

- Mechanism : It is hypothesized that the presence of bromine and nitro groups enhances membrane permeability and disrupts bacterial cell walls.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Indole Derivatives : A study published in Molecules demonstrated that indole derivatives exhibit significant anti-inflammatory activity by inhibiting COX enzymes .

- Cytotoxicity Assessment : Research published in ACS Omega assessed various hydrazone derivatives for their cytotoxic potential against cancer cells and found that modifications in substituents significantly affected their activity .

Summary of Biological Activities

Propriétés

IUPAC Name |

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrN5O6/c16-8-1-2-12-11(5-8)13(15(23)17-12)18-19-14(22)7-3-9(20(24)25)6-10(4-7)21(26)27/h1-6,17,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXULJIDZUEGNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)O)N=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrN5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.